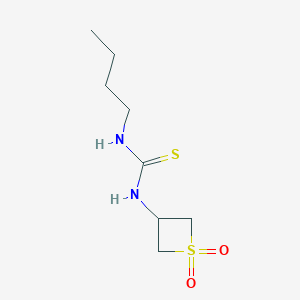
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is an organosulfur compound with the molecular formula C₈H₁₆N₂O₂S₂ It is a thiourea derivative that features a butyl group and a dioxidothietan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea typically involves the reaction of butyl isothiocyanate with a dioxidothietan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietan ring to a more reduced form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea and dioxidothietan moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-(1,1-dioxido-2,3-dihydro-3-thiophenyl)thiourea
- 1-Butyl-3-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]thiourea
Uniqueness
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is unique due to its specific combination of a butyl group and a dioxidothietan ring
Eigenschaften
Molekularformel |
C8H16N2O2S2 |
|---|---|
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
1-butyl-3-(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C8H16N2O2S2/c1-2-3-4-9-8(13)10-7-5-14(11,12)6-7/h7H,2-6H2,1H3,(H2,9,10,13) |
InChI-Schlüssel |
HUMKGHDDGZTOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


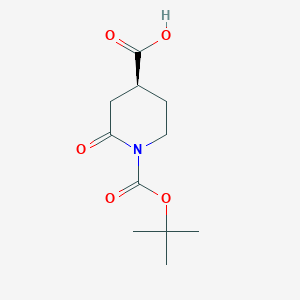
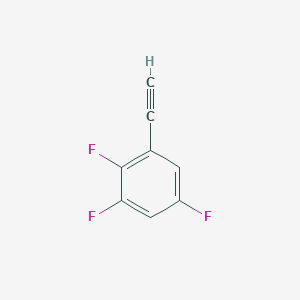
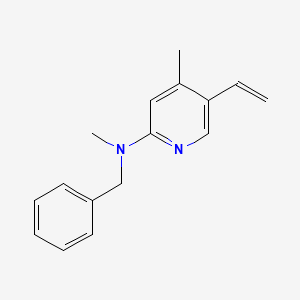
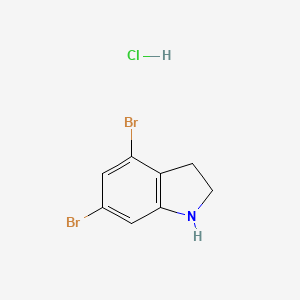
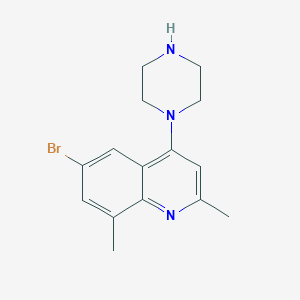
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
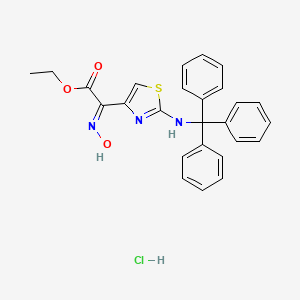
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
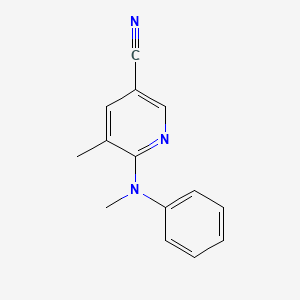
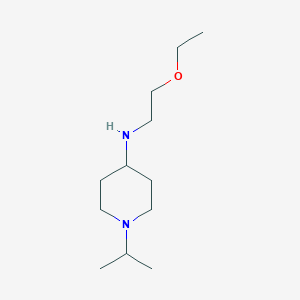

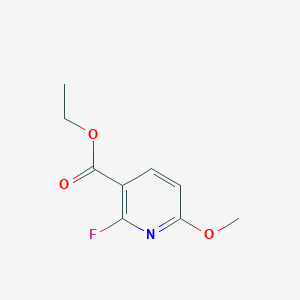
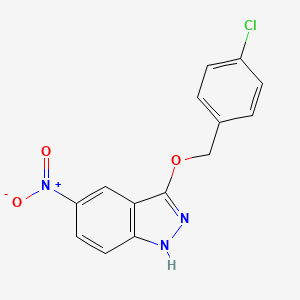
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
